1,3-Dipropylxanthine
CAS No.: 31542-62-8
Cat. No.: VC20762058
Molecular Formula: C11H16N4O2
Molecular Weight: 236.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31542-62-8 |
|---|---|
| Molecular Formula | C11H16N4O2 |
| Molecular Weight | 236.27 g/mol |
| IUPAC Name | 1,3-dipropyl-7H-purine-2,6-dione |
| Standard InChI | InChI=1S/C11H16N4O2/c1-3-5-14-9-8(12-7-13-9)10(16)15(6-4-2)11(14)17/h7H,3-6H2,1-2H3,(H,12,13) |
| Standard InChI Key | MJVIGUCNSRXAFO-UHFFFAOYSA-N |
| SMILES | CCCN1C2=C(C(=O)N(C1=O)CCC)NC=N2 |
| Canonical SMILES | CCCN1C2=C(C(=O)N(C1=O)CCC)NC=N2 |
Introduction
Binding Affinity
Research indicates that 1,3-Dipropylxanthine exhibits high binding affinity for A1 receptors:
-
Binding Studies: In studies involving porcine coronary artery smooth muscle membranes, the binding affinity was characterized with a dissociation constant (
) of approximately 0.21 nmol/L, indicating strong interaction with the receptor .
Pharmacological Implications
The antagonistic properties of 1,3-Dipropylxanthine suggest its potential use in treating conditions associated with excessive adenosine signaling, such as:
-
Cardiovascular Diseases: By inhibiting A1 receptors, it may help in managing heart rate and vascular resistance.
-
Neurological Disorders: Its role in modulating neurotransmitter release could have implications for neurodegenerative diseases.
-
Research Findings and Applications
Numerous studies have explored the pharmacological effects of 1,3-Dipropylxanthine and its derivatives:
Adenosine Receptor Studies
In comparative studies, the compound has been shown to effectively antagonize both A1 and A2 adenosine receptors with varying selectivity:
| Receptor Type |
(nM) |
|---------------|---------------------|
| A1 | 0.45 |
| A2 | 330 |
This selectivity indicates that while it can interact with multiple receptor types, its primary action is on the A1 receptor .
Clinical Research
Clinical implications are being explored through various experimental models:
-
Vascular Smooth Muscle Studies: Research has demonstrated that blocking A1 receptors can lead to increased cAMP levels, which may be beneficial in specific cardiovascular contexts .
1,3-Dipropylxanthine represents a significant compound within pharmacological research due to its selective antagonism of adenosine receptors. Its potential applications in treating cardiovascular and neurological disorders warrant further investigation to fully elucidate its therapeutic benefits.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume